Zinc acetylacetonate hydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

108503-47-5 |

|---|---|

Molekularformel |

C10H16O4Zn |

Molekulargewicht |

265.6 g/mol |

IUPAC-Name |

(Z)-4-hydroxypent-3-en-2-one;zinc |

InChI |

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |

InChI-Schlüssel |

KNXAKZGJNLAYCJ-FDGPNNRMSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |

Physikalische Beschreibung |

White or yellow crystalline powder; [Acros Organics MSDS] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of Zinc Acetylacetonate Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of zinc acetylacetonate (B107027) hydrate (B1144303), a coordination complex with significant applications as a catalyst and a precursor for zinc-based materials.[1][2] Understanding its three-dimensional atomic arrangement through techniques like single-crystal X-ray diffraction is fundamental to elucidating its chemical properties and designing new materials.[3]

Experimental Protocols

Synthesis and Crystallization of [Zn(acac)₂(H₂O)]

The synthesis of bis(acetylacetonato)monoaquazinc(II), often referred to as zinc acetylacetonate monohydrate, is typically achieved through the reaction of a zinc salt with acetylacetone (B45752) in a controlled pH environment.[4][5] Single crystals suitable for X-ray diffraction can be obtained via recrystallization.

Methodology:

-

Reaction Setup: A solution of zinc sulfate (B86663) is combined with acetylacetone.

-

pH Adjustment: Sodium hydroxide (B78521) solution is added dropwise to the mixture to facilitate the deprotonation of acetylacetone and subsequent coordination to the zinc(II) ion.[4][5]

-

Precipitation: The hydrated complex precipitates out of the solution as a white or yellowish crystalline powder.[1][6]

-

Isolation: The crude product is isolated by suction filtration and washed to remove impurities.

-

Crystallization: Single crystals are grown by recrystallizing the purified product from a suitable solvent, such as hot 95% ethanol.[1][2] Slow cooling of the saturated solution allows for the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline compound.[3]

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A high-quality single crystal, free of significant defects and typically 30-300 microns in size, is carefully selected under a microscope.[7] It is then mounted on a goniometer head, often using an inert oil and cryo-loop.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature, commonly 100 K, to minimize the thermal vibration of atoms and improve diffraction data quality.[3]

-

A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) source, is directed at the crystal.[3]

-

The crystal is rotated through a series of angles, and a detector records the intensity and position of the diffracted X-rays, creating a unique diffraction pattern.[7][8]

-

-

Structure Solution and Refinement:

-

The raw diffraction data is processed to integrate the reflection intensities and apply corrections.[3]

-

The resulting data is used to determine the unit cell dimensions and the crystal's space group.

-

Computational software is employed to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

-

The structural model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.[8]

-

Workflow for Crystal Structure Determination

The overall process from chemical synthesis to the final, refined crystal structure follows a well-defined workflow.

Crystal Structure and Data

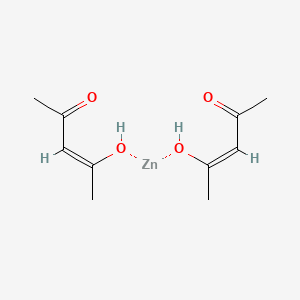

The crystal structure of zinc acetylacetonate monohydrate, [Zn(acac)₂(H₂O)], has been determined to be monoclinic.[4] The central zinc(II) ion is five-coordinate, bonded to four oxygen atoms from the two bidentate acetylacetonate ligands and one oxygen atom from a water molecule.[4][6] This coordination environment is best described as a distorted square pyramid.[6]

Crystallographic Data

The following table summarizes the key crystallographic data for [Zn(acac)₂(H₂O)].

| Table 1: Crystal Data and Structure Refinement | |

| Empirical Formula | C₁₀H₁₆O₅Zn |

| Formula Weight | 281.60 g/mol [9] |

| Crystal System | Monoclinic |

| Space Group | C2/c[4] |

| a (Å) | 15.00 |

| b (Å) | 13.38 |

| c (Å) | 7.73 |

| β (°) | 125.7 |

| Volume (ų) | 1262 |

| Z | 4 |

| Density (calculated) | 1.48 g/cm³ |

| Data sourced from the foundational study by Montgomery & Lingafelter, 1963.[4] |

Molecular Geometry and Coordination

The zinc ion lies at the apex of a square pyramid. The four oxygen atoms from the two chelating acetylacetonate ligands form the base of the pyramid, while the oxygen atom of the water molecule occupies the apical position. The Zn-O bond lengths vary depending on whether the oxygen is from an acetylacetonate ligand or the water molecule.[6]

Selected Structural Parameters

The precise bond lengths and angles define the coordination geometry and are critical for computational modeling and structure-activity relationship studies.

| Table 2: Selected Bond Lengths (Å) | |

| Bond | Length |

| Zn-O(acac) | 2.01 - 2.04[6] |

| Zn-O(H₂O) | ~2.10 |

| **Table 3: Selected Bond Angles (°) ** | |

| Angle | Value |

| O(apical)-Zn-O(basal) | ~100 - 110 |

| O(basal)-Zn-O(basal) | ~85 - 90 (chelate) |

| O(basal)-Zn-O(basal) | ~150 (trans) |

| Note: Specific values are derived from crystallographic information files (CIFs) and may vary slightly between different refinements. The values presented are typical for this structure. |

The crystal packing is stabilized by hydrogen bonds between the coordinated water molecule of one complex and the acetylacetonate oxygen atoms of neighboring molecules, creating a three-dimensional supramolecular network.

Conclusion

The crystal structure of zinc acetylacetonate hydrate reveals a five-coordinate, monoaquated complex with a distorted square pyramidal geometry. The detailed structural parameters, obtained through rigorous single-crystal X-ray diffraction experiments, provide a foundational understanding of its stability and reactivity. This information is invaluable for professionals in materials science and drug development, enabling the rational design of novel materials and catalysts derived from this versatile precursor.

References

- 1. This compound | 108503-47-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 6. Buy this compound | 108503-47-5 [smolecule.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. scbt.com [scbt.com]

synthesis and characterization of zinc acetylacetonate hydrate

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Acetylacetonate (B107027) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the [Zn(acac)₂·xH₂O], a versatile coordination complex with significant applications in materials science, catalysis, and pharmaceuticals.[1][2] This document details common synthetic protocols, presents key characterization data in a structured format, and outlines the experimental methodologies for its analysis.

Introduction

Zinc acetylacetonate hydrate is an organometallic compound where a central zinc ion is chelated by two acetylacetonate (acac) ligands.[3] The hydrate form is a white crystalline powder.[2] Its utility stems from its role as a stable, soluble precursor for the synthesis of zinc-based materials like zinc oxide (ZnO) nanoparticles and thin films, its catalytic activity in organic synthesis, and its potential applications in drug formulations as a stabilizer.[3] The anhydrous form often exists as a trimer, [Zn(acac)₂]₃, while the monohydrate is typically a five-coordinate, square pyramidal monomer with the water molecule in the axial position.[4][5]

Synthesis Protocols

Several methods are commonly employed for the synthesis of this compound, primarily involving the reaction of a zinc salt with acetylacetone (B45752) (2,4-pentanedione) in the presence of a base or via direct reaction with zinc oxide.

Protocol: From Zinc Sulfate (B86663)

This common laboratory method involves the precipitation of the complex from an aqueous solution of zinc sulfate.[4]

Methodology:

-

Dissolve sodium hydroxide (B78521) (1 mole) in distilled water.

-

To this stirred solution, add freshly distilled acetylacetone (1 mole).

-

Slowly add an aqueous solution of zinc sulfate heptahydrate (0.5 mole) to the basic acetylacetone solution.

-

A white precipitate of this compound will form.

-

Filter the precipitate using suction filtration.

-

Wash the product thoroughly with distilled water to remove byproducts.

-

Dry the resulting white crystalline powder. Recrystallization can be performed from hot 95% ethanol (B145695) or acetylacetone.[6]

A reported yield for a similar synthesis using NaOH as a pH regulator was 36.24%.[7][8]

Protocol: From Zinc Oxide

This method provides a high-yield route that avoids sulfate impurities.[9]

Methodology:

-

Suspend zinc oxide (ZnO) in a suitable reaction solvent (e.g., distilled water, or a mixture of methanol (B129727) and propylene (B89431) glycol methyl ether).[5][10]

-

Heat the mixture with continuous stirring. For aqueous reactions, heat to boiling; for solvent-based reactions, heat to reflux (e.g., 110-140°C).[5][11]

-

Add acetylacetone dropwise to the heated ZnO suspension. The molar ratio of acetylacetone to ZnO should be slightly in excess, approximately 2.2:1.[9]

-

Continue the reaction under heat for a specified time (e.g., 30-40 minutes) until the reaction is complete.[9][11]

-

Cool the reaction mixture. If in an aqueous medium, an ice bath can be used to facilitate precipitation.[5]

-

Filter the white product, wash with a non-polar solvent like petroleum ether, and dry.

This method has been reported to achieve yields of 94-96%.[11]

Physicochemical Properties and Characterization Data

The properties of this compound are well-documented through various analytical techniques.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 108503-47-5 | [2] |

| Molecular Formula | C₁₀H₁₄O₄Zn·xH₂O (often monohydrate, C₁₀H₁₆O₅Zn) | [12] |

| Molecular Weight | 263.61 g/mol (anhydrous) | [4] |

| Appearance | White crystalline powder | |

| Melting Point | 135-138 °C (hydrate); 124-126 °C (anhydrous) | [3][6] |

Solubility

| Solvent | Solubility | Notes | Reference(s) |

| Water | ~6.9 g/L at 20°C | Decomposes via hydrolysis rather than dissolving completely. | [3][4] |

| Organic Solvents | Soluble | Excellent solubility in ethanol, methanol, acetone, and benzene. | [3] |

Experimental Characterization Protocols and Data

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the complex.

Experimental Protocol: A small, precisely weighed sample (e.g., 10-15 mg) is placed in a crucible (e.g., platinum or alumina) within a TGA/DSC instrument. The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically inert, like nitrogen) while the mass loss and heat flow are recorded as a function of temperature.

Interpretation of Results:

-

Dehydration: An initial mass loss is observed at temperatures between 40°C and 120°C, corresponding to the loss of water of hydration.[8][13] This step is associated with an endothermic peak in the DSC curve.[14]

-

Decomposition: Significant decomposition of the acetylacetonate ligands occurs at higher temperatures. A major mass loss of approximately 46.4% begins around 150°C.[8] The DSC curve shows an exothermic peak corresponding to the decomposition, reported at 186°C.[7][8]

-

Final Product: The final decomposition product is zinc oxide (ZnO).[3]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak | Reference(s) |

| Water Loss | 53 - 100 | ~8% | Endothermic | [13] |

| Ligand Decomposition | 150 - 214 | ~46.4% (total) | Exothermic (~186°C) | [8][13] |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the acetylacetonate ligand to the zinc center.

Experimental Protocol: A solid sample is prepared, typically as a KBr pellet or a mull. The sample is then placed in an FTIR spectrometer, and the infrared spectrum is recorded over a range (e.g., 4000-400 cm⁻¹).

Interpretation of Results: The coordination of the acetylacetonate ligand to the zinc ion causes a shift in the vibrational frequencies compared to the free ligand.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference(s) |

| ν(O-H) | ~3450 | Water of hydration | [7][8] |

| ν(C=O) | 1570 - 1580 | Carbonyl stretching (chelated) | [3] |

| ν(C=C) | 1516 - 1610 | Carbon-carbon stretching | [3][7] |

| ν(Zn-O) | 422 - 764 | Metal-oxygen stretching | [3][7] |

¹H NMR spectroscopy can be used to characterize the ligand environment in solution and confirm the formation of the complex.

Experimental Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H NMR spectrum is then acquired using an NMR spectrometer.

Interpretation of Results: In the free acetylacetone ligand, separate signals are observed for the keto and enol tautomers. Upon complexation with zinc, the labile enolic proton is lost, and the symmetry of the ligand leads to simplified signals. Expected signals for the complex include a sharp singlet for the methyl protons (CH₃) and a singlet for the methine proton (CH). A signal for the water of hydration may also be observed.[5]

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound from zinc oxide.

Characterization Logic Diagram

Caption: Relationship between analytical techniques and properties determined for Zn(acac)₂·xH₂O.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 108503-47-5 [smolecule.com]

- 4. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]

- 5. studylib.net [studylib.net]

- 6. This compound | 108503-47-5 [chemicalbook.com]

- 7. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 8. ijcsrr.org [ijcsrr.org]

- 9. Page loading... [wap.guidechem.com]

- 10. CN109734572B - Zinc acetylacetonate and preparation method thereof - Google Patents [patents.google.com]

- 11. CN108299175A - Preparation process of zinc acetylacetonate - Google Patents [patents.google.com]

- 12. This compound | C10H16O5Zn | CID 131675103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Thermal Decomposition of Zinc Acetylacetonate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetylacetonate (B107027) hydrate (B1144303), Zn(C₅H₇O₂)₂·H₂O, is a versatile coordination complex widely utilized as a precursor in the synthesis of zinc-based materials, such as zinc oxide (ZnO) nanoparticles and thin films, which have significant applications in catalysis, electronics, and pharmaceuticals. Understanding the thermal decomposition mechanism of this compound is crucial for controlling the properties of the resulting materials. This technical guide provides an in-depth analysis of the thermal decomposition pathway of zinc acetylacetonate hydrate, detailing the experimental methodologies used for its characterization, presenting quantitative data, and visualizing the key processes.

Core Decomposition Mechanism

The thermal decomposition of this compound is a multi-stage process that is highly dependent on experimental conditions, particularly the heating rate and the composition of the surrounding atmosphere. The decomposition generally proceeds through two primary stages: dehydration followed by the decomposition of the anhydrous zinc acetylacetonate.

-

Dehydration: The initial step involves the endothermic removal of the water molecule of hydration. This process typically occurs at temperatures ranging from 53°C to 120°C.[1][2] The loss of water results in the formation of anhydrous zinc acetylacetonate.

-

Decomposition of Anhydrous Zinc Acetylacetonate: Following dehydration, the anhydrous complex undergoes decomposition. This stage is more complex and can proceed through different pathways, leading to the evolution of various gaseous byproducts and the final formation of zinc oxide. The decomposition of the acetylacetonate ligands generally commences around 150°C and can continue up to approximately 400°C.[1][3] The primary volatile decomposition products include acetone (B3395972) (CH₃COCH₃), carbon dioxide (CO₂), and acetylacetone (B45752) (C₅H₈O₂).[4] Under certain conditions, methane (B114726) (CH₄) has also been detected.[4]

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from various thermal analysis techniques, providing a clear comparison of the decomposition stages and associated parameters.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Thermal Event | Gaseous Products | Reference |

| Dehydration | 53 - 120 | ~8 | Endothermic | H₂O | [1][2] |

| Decomposition of Anhydrous Complex | 150 - 400 | ~46.4 | Exothermic | Acetone, Carbon Dioxide, Acetylacetone | [1][3][5] |

| Final Product Formation | > 400 | - | - | - | [6] |

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the thermal decomposition mechanism of this compound are provided below.

Synthesis of Zinc Acetylacetonate Monohydrate

A common method for the preparation of zinc acetylacetonate monohydrate involves the reaction of a zinc salt with acetylacetone in the presence of a base.[5]

Materials:

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

-

Acetylacetone (C₅H₈O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare an aqueous solution of acetylacetone.

-

Add a solution of sodium hydroxide dropwise to the acetylacetone solution to act as a pH regulator.

-

Separately, prepare an aqueous solution of zinc sulfate heptahydrate.

-

Slowly add the zinc sulfate solution to the acetylacetonate solution with constant stirring.

-

Heat the resulting mixture to 60°C and maintain this temperature for 1 hour.

-

Cool the solution to allow for the precipitation of the product.

-

Filter the white precipitate and wash it with cold deionized water.

-

Recrystallize the product from ethyl acetate to obtain pure zinc acetylacetonate monohydrate crystals.[5]

-

Dry the crystals under vacuum.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique is used to quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products in real-time.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Quadrupole Mass Spectrometer (MS)

-

Heated transfer line

Procedure:

-

Place a small, accurately weighed sample (typically 5-15 mg) of this compound into an alumina (B75360) or platinum crucible.[2]

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5-10 °C/min).[2]

-

Continuously monitor and record the sample mass as a function of temperature.

-

The gases evolved from the sample are continuously drawn through a heated capillary transfer line into the mass spectrometer.[7]

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected decomposition products (e.g., m/z 18 for H₂O, 43 for acetone fragment, 44 for CO₂, 100 for acetylacetone).

-

Correlate the mass loss steps in the TGA curve with the ion currents of the detected gaseous species from the MS data.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with the thermal transitions occurring during the decomposition of the sample.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Weigh a small sample (typically 2-5 mg) of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the pans at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic peaks in the DSC curve correspond to phase transitions and chemical reactions, respectively.[3]

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes involved in the study of the thermal decomposition of this compound.

Caption: Experimental workflow for investigating the thermal decomposition of this compound.

Caption: Simplified thermal decomposition pathway of this compound.

References

- 1. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcsrr.org [ijcsrr.org]

- 6. researchgate.net [researchgate.net]

- 7. americanlaboratory.com [americanlaboratory.com]

An In-depth Technical Guide to the Solubility of Zinc Acetylacetonate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc acetylacetonate (B107027) hydrate (B1144303) in various organic solvents. Understanding the solubility of this compound is crucial for its application in diverse fields, including the synthesis of nanomaterials for drug delivery, catalysis, and the formation of thin films. This document compiles available solubility data, presents detailed experimental protocols for its determination, and illustrates relevant workflows and synthetic pathways.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility |

| Methanol | CH₃OH | Soluble[2] |

| Ethanol | C₂H₅OH | Soluble[3][4] |

| Acetone | CH₃COCH₃ | Soluble[2][3][5] |

| Benzene | C₆H₆ | Soluble[3][5] |

| Chloroform | CHCl₃ | Soluble[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[2] |

| Water | H₂O | Slightly soluble (6.9 g/L) and decomposes[3][6] |

| Hexane | C₆H₁₄ | Insoluble[2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative values (e.g., g/100g of solvent) were not consistently found in the reviewed literature. The solubility in water is provided for comparison and highlights the compound's preference for organic media.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process optimization and formulation development. The following are detailed methodologies for three common techniques used to measure the solubility of metal complexes like zinc acetylacetonate hydrate in organic solvents.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic solubility.[7][8]

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

-

Add an excess amount of this compound to a vial containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9] The necessary equilibration time should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. For viscous solvents or fine particles, centrifugation or filtration is necessary to separate the solid from the liquid phase.

-

Quantify the concentration of this compound in the clear supernatant using a suitable analytical method.

Gravimetric Analysis

This method is straightforward and does not require sophisticated analytical instrumentation for quantification.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Equipment for the Isothermal Shake-Flask Method (for preparing the saturated solution)

-

Volumetric pipette

-

Pre-weighed evaporation dish or beaker

-

Oven or vacuum oven

-

Desiccator

-

Analytical balance

Procedure:

-

Prepare a saturated solution of this compound in the desired organic solvent using the Isothermal Shake-Flask Method as described above.

-

Once equilibrium is reached and the excess solid has settled, carefully pipette a precise volume of the clear supernatant into a pre-weighed evaporation dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, an oven set to a temperature below the decomposition temperature of the solute can be used.

-

Once the solvent is completely evaporated, dry the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

The solubility can be calculated as the mass of the residue per volume of solvent used.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Apparatus:

-

Equipment for the Isothermal Shake-Flask Method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution with the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.[10][11][12]

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.[10]

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[13]

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution using the Isothermal Shake-Flask Method.

-

Withdraw a sample of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

Role of Solvent in Nanoparticle Synthesis

The solubility of this compound in a particular organic solvent is a critical factor in the synthesis of zinc oxide (ZnO) nanoparticles, a process of significant interest in drug delivery system development. The choice of solvent can influence the size, morphology, and crystallinity of the resulting nanoparticles.

This diagram illustrates that the organic solvent not only acts as a medium for dissolving the zinc precursor but also plays a crucial role in controlling the growth of the nanoparticles, thereby determining their final properties.[14] This control is vital for applications in drug delivery, where particle size and shape can affect cellular uptake and drug release kinetics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ZINC ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 3. Buy this compound | 108503-47-5 [smolecule.com]

- 4. This compound | 108503-47-5 [chemicalbook.com]

- 5. This compound CAS#: 108503-47-5 [m.chemicalbook.com]

- 6. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Development of a Facile Technique to Detect Zinc in Solutions [scirp.org]

- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. ejournal.upi.edu [ejournal.upi.edu]

- 14. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

spectroscopic analysis of zinc acetylacetonate hydrate (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Analysis of Zinc Acetylacetonate (B107027) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc acetylacetonate hydrate (Zn(acac)₂·H₂O) is a key coordination complex utilized as a precursor in the synthesis of zinc-based materials and as a catalyst in organic chemistry. Its precise structural and electronic characterization is paramount for its effective application. This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to analyze and confirm the identity and structure of this compound. This document includes detailed experimental protocols, tabulated spectral data, and workflow visualizations to support researchers in their analytical endeavors.

Introduction: The Structure of this compound

This compound is a coordination complex where a central zinc(II) ion is chelated by two acetylacetonate (acac) ligands. The hydrated form, specifically the monohydrate, features a five-coordinate zinc center. X-ray analysis has revealed a square pyramidal geometry, with the water molecule occupying the axial position.[1] The acetylacetonate ligand is bidentate, coordinating through its two oxygen atoms to form a stable six-membered ring with the zinc ion. As a diamagnetic d¹⁰ complex, its NMR spectra are sharp and well-resolved, making it an ideal candidate for this analytical technique.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and coordination environment of Zn(acac)₂·H₂O. The coordination of the acetylacetonate ligand to the zinc center causes a characteristic shift in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. Furthermore, the presence of coordinated water is readily identified.

Summary of IR Absorption Data

The key vibrational modes for this compound are summarized below. The chelation of the ligand to the zinc ion delocalizes the π-electron system, resulting in coupled C=C and C=O stretching modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) of H₂O | ~3450 | A broad absorption indicating the presence of coordinated water, often hydrogen-bonded.[2][3] |

| Coupled ν(C=O) and ν(C=C) | 1610 - 1516 | Strong absorptions characteristic of the delocalized π-system in the chelate ring.[2][3] |

| CH₃ and CH Bending/Stretching | 1020 - 933 | Absorptions related to the carbon-hydrogen bonds of the acetylacetonate ligand.[2][3] |

| ν(Zn-O) Metal-Ligand Stretch | ~764 | A key band in the far-IR region confirming the coordination of oxygen atoms to the zinc center.[2][3] |

| Additional Metal-Oxygen Vibration | 465 - 422 | Lower frequency metal-oxygen stretching vibrations are also observed, confirming coordination.[4] |

Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a solid-state sample for transmission IR spectroscopy.

-

Sample Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Background Collection: Run a background spectrum with an empty sample compartment to account for atmospheric H₂O and CO₂.

-

Sample Analysis: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the protons and carbons within the complex. As Zn(II) is a d¹⁰ metal ion, it is diamagnetic, resulting in sharp NMR signals with no paramagnetic broadening.

Summary of ¹H and ¹³C NMR Spectral Data

The symmetry of the chelated ligands simplifies the NMR spectra. The two acetylacetonate ligands are chemically equivalent, as are the four methyl groups and the two methine protons.

Table 3.1: ¹H NMR Data for Zn(acac)₂·H₂O (Solvent: DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~1.9 | Singlet | 12H |

| Methine (CH) | ~5.1 | Singlet | 2H |

| Water (H₂O) | ~3.3 | Singlet | 2H |

Note: The chemical shift of the coordinated water proton can vary depending on concentration, temperature, and residual moisture in the solvent.[1]

Table 3.2: Expected ¹³C NMR Data for Zn(acac)₂·H₂O (Predicted ranges based on typical acetylacetonate complexes)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Methine (CH) | ~100 |

| Methyl (CH₃) | 25 - 30 |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the complex is soluble, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃).[1]

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Referencing: An internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm is typically used for referencing the chemical shifts.[5][6]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for diamagnetic organometallic complexes should be employed.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For this compound, the d-shell of the Zn(II) ion is completely filled (d¹⁰), meaning no d-d electronic transitions can occur. The observed absorptions are therefore attributed to intra-ligand electronic transitions within the acetylacetonate ligand.

Summary of UV-Vis Absorption Data

The primary electronic transition observed is a high-intensity π → π* transition within the delocalized system of the chelated acetylacetonate ligand.

| Transition Type | Expected λ_max (nm) | Description |

| π → π* | < 300 | A strong absorption band in the UV region due to the conjugated acetylacetonate ligand.[7] |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the complex is soluble, such as ethanol, methanol, or acetonitrile.

-

Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the complex and dissolving it in a specific volume of the chosen solvent. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Scan a spectrum over a relevant range (e.g., 200-800 nm) to identify the absorption maximum (λ_max).

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular structure and its spectral signatures.

Caption: Experimental workflow for the spectroscopic analysis of Zn(acac)₂·H₂O.

Caption: Correlation of Zn(acac)₂·H₂O structure with its key spectroscopic signals.

References

- 1. studylib.net [studylib.net]

- 2. ijcsrr.org [ijcsrr.org]

- 3. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 4. researchgate.net [researchgate.net]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Chemical Properties of Zinc Acetylacetonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc acetylacetonate (B107027) hydrate (B1144303) is a coordination complex with significant applications in materials science, catalysis, and potentially in pharmaceutical development. This document provides an in-depth overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its thermal decomposition characteristics. All quantitative data has been consolidated into easily digestible tables, and key processes are visualized through logical diagrams to facilitate a deeper understanding of this versatile compound.

Core Chemical and Physical Properties

Zinc acetylacetonate hydrate is a white crystalline powder that is hygroscopic in nature.[1][2] The anhydrous form of zinc acetylacetonate exists as a trimer, [Zn(C₅H₇O₂)₂]₃, where each zinc ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal structure.[3][4] The hydrated form, typically a monohydrate, features a 5-coordinate zinc center with a square pyramidal geometry, where the water molecule occupies the axial position.[5]

Quantitative Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₄Zn·xH₂O | |

| C₁₀H₁₆O₅Zn (monohydrate) | [6] | |

| Molecular Weight | 263.60 g/mol (anhydrous) | |

| 281.6 g/mol (monohydrate) | [6] | |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 135-138 °C (hydrated) | [2] |

| 124-126 °C (anhydrous) | ||

| Boiling Point | Sublimes | [2] |

| CAS Number | 108503-47-5 (hydrate) | [1][3] |

| 14024-63-6 (anhydrous) | [7] |

Solubility Profile

This compound exhibits limited solubility in water but is soluble in various organic solvents.[1] In aqueous solutions, it tends to decompose via hydrolysis of the acetylacetonate ligands, forming zinc hydroxide (B78521) and acetylacetone (B45752).

| Solvent | Solubility | Temperature | References |

| Water | 6.9 g/L | 20 °C | |

| 9.1 g/L | 20 °C | ||

| Ethanol | Soluble | Not Specified | |

| Acetone | Soluble | Not Specified | [2] |

| Methanol | Soluble | Not Specified | |

| Benzene | Soluble | Not Specified | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a zinc salt with acetylacetone in the presence of a base.[3][4]

Materials:

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of sodium hydroxide (e.g., 1 mole in a specified volume of water).

-

To the sodium hydroxide solution, add freshly distilled acetylacetone (1 mole) with stirring.

-

Separately, prepare an aqueous solution of zinc sulfate heptahydrate (0.5 mole).

-

Slowly add the zinc sulfate solution to the acetylacetone-sodium hydroxide mixture with continuous stirring.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Dry the product under vacuum or in a desiccator.

An alternative method involves the direct reaction of zinc oxide with acetylacetone.[8]

Materials:

-

Zinc oxide (ZnO)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Distilled water

Procedure:

-

Suspend zinc oxide (e.g., 0.80 g) in distilled water (e.g., 25 mL).

-

Heat the suspension to boiling and then remove from the heat source.

-

Add acetylacetone (e.g., 3 mL) dropwise to the zinc oxide suspension with continuous stirring.

-

After the addition is complete, cool the mixture in an ice bath.

-

Collect the resulting precipitate by suction filtration.

Thermal Decomposition Analysis

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA).

General Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan (typically platinum).

-

Heat the sample in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

The instrument records the mass of the sample as a function of temperature.

-

The loss of water of hydration is typically observed between 78-120 °C.

-

Further decomposition of the anhydrous complex occurs at higher temperatures, leading to the formation of zinc oxide.[4][9]

The thermal decomposition of this compound in an inert solvent at elevated temperatures (e.g., 130 °C) can yield mesitylene (B46885) and acetate (B1210297) ions.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides insight into its molecular structure.

-

Carbonyl Stretching (C=O): Strong absorption bands are observed in the region of 1570-1580 cm⁻¹. These bands are shifted to lower frequencies compared to free acetylacetone due to the coordination of the carbonyl groups to the zinc ion.

-

Metal-Oxygen Stretching (Zn-O): A characteristic absorption for the Zn-O bond appears around 763.88 cm⁻¹.[6]

-

O-H Stretching: A broad absorption band around 3450 cm⁻¹ is indicative of the presence of water of hydration.[6]

-

C=C Stretching: Bands corresponding to C=C stretching vibrations are also present in the spectrum.[6]

Visualized Pathways and Workflows

Synthesis of this compound

Caption: Synthesis of this compound.

Thermal Decomposition Pathway

Caption: Thermal Decomposition of this compound.

Applications in Research and Development

This compound serves as a valuable precursor for the synthesis of zinc-based materials, such as zinc oxide nanoparticles and thin films, which have applications in electronics and photocatalysis.[7] It is also utilized as a catalyst in various organic synthesis reactions.[1][7] In the pharmaceutical industry, it has been explored as a stabilizer in drug formulations to potentially enhance the bioavailability of active pharmaceutical ingredients.[7]

References

- 1. Page loading... [guidechem.com]

- 2. Zinc(II) acetylacetonate(14024-63-6) 1H NMR [m.chemicalbook.com]

- 3. Buy this compound | 108503-47-5 [smolecule.com]

- 4. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 7. studylib.net [studylib.net]

- 8. CN108299175A - Preparation process of zinc acetylacetonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Zinc Acetylacetonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of zinc acetylacetonate (B107027) hydrate (B1144303), a versatile coordination complex. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development.

Physicochemical Properties

Zinc acetylacetonate hydrate is a white crystalline powder.[1][2] It is a metal-organic complex where a central zinc ion is chelated by two acetylacetonate (acac) ligands.[3] The hydrate form, most commonly the monohydrate, incorporates water molecules into its crystal structure.[4] This compound is frequently utilized as a precursor for the synthesis of zinc-based nanoparticles and films, and as a catalyst in organic synthesis.[1][2][5] It is known to be hygroscopic in nature.[2][5][6]

Table 1: General Physicochemical Data

| Property | Value | References |

| Synonyms | Zinc 2,4-pentanedionate hydrate, Bis(acetylacetonato)zinc(II) hydrate | [1][7] |

| CAS Number | 108503-47-5 (for hydrate); 14024-63-6 (for anhydrous) | [1][2][5] |

| Molecular Formula | Zn(C₅H₇O₂)₂ · xH₂O (general); C₁₀H₁₆O₅Zn (monohydrate) | [1][8] |

| Molecular Weight | 263.61 g/mol (anhydrous basis); 281.6 g/mol (monohydrate) | [1][7][8] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Structure | The monohydrate is 5-coordinate with a distorted square pyramidal geometry.[4] The anhydrous form can exist as a trimer.[7] |

Thermal Properties

The thermal stability of this compound is a critical parameter for its use as a precursor in techniques like Chemical Vapor Deposition (CVD) and for understanding its shelf-life. The compound undergoes a multi-step decomposition process upon heating.

Table 2: Thermal Properties

| Property | Value | Notes | References |

| Melting Point | 129-138 °C | Often reported with decomposition. The exact range varies across sources (e.g., 129-133°C, 132-138°C, 135-138°C).[1][5][9] | |

| Dehydration | 40-120 °C | The loss of water of hydration is the first thermal event.[10][11] | |

| Decomposition | ~186 °C to 350 °C | Begins after dehydration, involving the breakdown of acetylacetonate ligands to yield zinc oxide (ZnO) as the final solid residue.[3][11][12][13] | |

| Volatility | Sublimes | The anhydrous form sublimes around 120°C under vacuum.[3][5] |

The thermal decomposition pathway is highly dependent on the atmospheric conditions. In a dry, inert atmosphere, dehydration is followed by melting and evaporation.[14] In the presence of water vapor, the decomposition can shift to lower temperatures, directly yielding zinc oxide without significant evaporation of the complex.[14]

Caption: Thermal Decomposition Pathway of this compound.

Solubility and Crystal Structure

Table 3: Solubility Profile

| Solvent | Solubility | Notes | References |

| Organic Solvents | Soluble | Includes chloroform, THF, methanol, acetone, and benzene.[1][2][3] | |

| Water | Sparingly soluble / Decomposes | Decomposed by water.[2][5][15] | |

| Ethanol (B145695) | Crystallizes from hot 95% EtOH. | Used for purification and recrystallization.[2][5][6] | |

| Hexane | Insoluble | [3] |

Table 4: Crystallographic Data

| Parameter | Value (Anhydrous Monomer) | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | C2/c or P2₁/c | [3][7] |

Note: The anhydrous form also exists as a trimer, and the monohydrate has a 5-coordinate square pyramidal structure.[4][7]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common laboratory methods.[7][11]

Caption: General Synthesis Workflow.

Methodology:

-

Reactant Preparation: An aqueous solution of a zinc salt, such as zinc sulfate heptahydrate (0.5 mole), is prepared. Separately, a solution of freshly distilled acetylacetone (1 mole) and a base like sodium hydroxide (B78521) (1 mole) is prepared in water.

-

Reaction: The zinc sulfate solution is added slowly to the stirred acetylacetone/sodium hydroxide solution. A white precipitate of this compound forms immediately.

-

Isolation: The resulting precipitate is collected by filtration.

-

Washing: The collected solid is washed thoroughly with water to remove unreacted salts and impurities.

-

Drying: The product is dried, typically in air or a desiccator.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot 95% ethanol or acetylacetone, followed by washing with a non-polar solvent like petroleum ether.[2]

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of the compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).[10][16]

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer.

-

Heating Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere of an inert gas, such as nitrogen, to prevent oxidative decomposition.[10][16]

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve shows distinct steps corresponding to the loss of water and the decomposition of the organic ligands.[10]

-

Coupled Analysis (Optional): For detailed analysis of decomposition products, the TGA outlet can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases in real-time.[16]

Structural Analysis by X-ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure of the material.

Caption: Characterization Workflow for this compound.

Methodology (Single-Crystal XRD):

-

Crystal Selection: A high-quality single crystal of suitable size is selected and mounted on a goniometer head.[17]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[17]

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed computationally. The positions of the atoms within the unit cell are determined, a process known as solving the crystal structure.[17]

-

Structure Refinement: The initial structural model is refined using least-squares techniques to achieve the best possible fit with the experimental data, yielding precise bond lengths, angles, and other structural parameters.[17]

Methodology (Powder XRD):

-

Sample Preparation: A finely ground powder of the material is prepared and placed on a sample holder.

-

Data Collection: The sample is scanned over a range of angles (2θ) while being irradiated with a monochromatic X-ray beam.[18]

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline phases present. It is used to confirm phase purity and identify the crystal structure by comparing it to known patterns from databases (e.g., JCPDS).[18][19]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. ZINC ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 4. studylib.net [studylib.net]

- 5. This compound CAS#: 108503-47-5 [m.chemicalbook.com]

- 6. This compound | 108503-47-5 [chemicalbook.com]

- 7. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]

- 8. This compound | C10H16O5Zn | CID 131675103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. strem.com [strem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijcsrr.org [ijcsrr.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 14. rigaku.com [rigaku.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. benchchem.com [benchchem.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Complex Geometry of Zinc Acetylacetonate Hydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Zinc acetylacetonate (B107027) hydrate (B1144303), a coordination complex with the formula Zn(C₅H₇O₂)₂·xH₂O, is a compound of significant interest in materials science, catalysis, and as a precursor for zinc-based nanomaterials.[1][2][3] Its utility is deeply rooted in its structural chemistry, particularly the coordination geometry around the central zinc(II) ion. This guide provides a detailed examination of the molecular structure, coordination environment, and physicochemical properties of zinc acetylacetonate hydrate. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its complex structures to serve as a comprehensive resource for researchers.

Molecular Structure and Coordination Geometry

Zinc(II), with its d¹⁰ electron configuration, exhibits flexibility in its coordination number and geometry, commonly adopting tetrahedral, square pyramidal, or trigonal bipyramidal arrangements. In the case of zinc acetylacetonate, both monomeric and trimeric forms can be obtained, with hydration state playing a critical role in determining the final structure.[4][5]

Monomeric this compound [Zn(acac)₂·H₂O]

The monohydrated form is a 5-coordinate complex.[6] X-ray analysis reveals a square pyramidal geometry with some distortion towards a trigonal bipyramidal structure.[6] The two bidentate acetylacetonate (acac) ligands chelate the zinc ion through their oxygen atoms, forming a six-membered ring that enhances the complex's stability.[2][4] The fifth coordination site is occupied by a water molecule, typically at the axial position.[6]

Trimeric Anhydrous Zinc Acetylacetonate [Zn(acac)₂]₃

In its anhydrous state, the complex typically exists as a trimer, with the formula Zn₃(acac)₆.[5] In this arrangement, each zinc ion is five-coordinate, adopting a distorted trigonal bipyramidal geometry.[4][5] The coordination environment for each zinc atom is composed of five oxygen atoms originating from multiple acetylacetonate ligands, creating a complex, bridged three-dimensional structure.[4]

Data Presentation: Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized by various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₄Zn·xH₂O | [4] |

| Molecular Weight | 263.61 g/mol (anhydrous) | [7] |

| 281.6 g/mol (monohydrate) | [4][8] | |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 135-138 °C (hydrated) | [3][4][7][10] |

| 124-126 °C (anhydrous) | [4] | |

| Solubility | Limited in water (~6.9 g/L at 20°C) | [4] |

| Soluble in ethanol, acetone, methanol | [2][4] | |

| Crystal Structure (monomer) | Monoclinic | [4][5] |

| Space Group (monomer) | C2/c | [4][5] |

Table 2: Spectroscopic Data (Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment | Significance | Source(s) |

| ~3450 | O-H stretch | Indicates presence of water of hydration | [11] |

| 1570-1580 | C=O stretch (carbonyl) | Shifted to lower frequency due to coordination with Zn(II) | [4] |

| ~1516 | C=C stretch | Characteristic of the delocalized acetylacetonate ligand | [11] |

| 930-1020 | C-H vibrations | Ligand fingerprint region | [11] |

| ~764 | Zn-O stretch | Direct evidence of metal-ligand coordination | [11] |

Table 3: Thermal Analysis Data (Thermogravimetric Analysis - TGA)

| Temperature Range | Event | Mass Loss | Source(s) |

| 53 °C - 100 °C | Loss of hydration water | ~8% | [12] |

| >100 °C - 214 °C | Decomposition of acetylacetonate ligands | - | [12] |

| Final Product | Zinc Oxide (ZnO) | - | [5] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining high-quality material for research and development.

Synthesis of Zinc Acetylacetonate Monohydrate

This protocol is adapted from established literature procedures.[5][13]

Materials:

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) or Zinc acetate

-

Acetylacetone (2,4-pentanedione, C₅H₈O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Ligand Preparation: In a beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 100 mL of deionized water. To this stirred solution, slowly add 10.0 g (0.1 mol) of freshly distilled acetylacetone. Stir for 10 minutes to form the sodium acetylacetonate salt solution.

-

Reaction: In a separate beaker, prepare a solution of 14.4 g (0.05 mol) of zinc sulfate heptahydrate in 100 mL of deionized water.

-

Precipitation: Slowly add the zinc sulfate solution to the stirred sodium acetylacetonate solution. A white precipitate of this compound will form immediately.

-

Isolation: Continue stirring the mixture for 30 minutes to ensure complete reaction. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several small portions of cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid removal of coordinated water. The typical yield is around 75%.[13]

Characterization by Single-Crystal X-ray Diffraction

To unambiguously determine the coordination geometry, single-crystal X-ray diffraction is the definitive method.

Protocol:

-

Crystal Growth: Grow suitable single crystals of the synthesized complex. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavy atoms (Zn).

-

Refinement: Refine the structural model using full-matrix least-squares methods. Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.

-

Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and the overall coordination geometry. The resulting crystallographic information file (CIF) provides a complete description of the three-dimensional structure.

Relevance to Drug Development and Research

For professionals in drug development, zinc complexes are of interest for their potential biological activities and as components of metal-organic frameworks (MOFs) for drug delivery. This compound serves as a versatile and cost-effective precursor for the synthesis of zinc oxide (ZnO) nanoparticles.[3][9] These nanoparticles are being investigated for applications in bio-imaging, as antimicrobial agents, and as carriers for targeted drug delivery systems. Understanding the coordination chemistry of the precursor is vital for controlling the size, morphology, and purity of the resulting nanomaterials, which in turn dictates their performance in biomedical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 14363-15-6: this compound | CymitQuimica [cymitquimica.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Buy this compound | 108503-47-5 [smolecule.com]

- 5. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. studylib.net [studylib.net]

- 7. This compound CAS#: 108503-47-5 [m.chemicalbook.com]

- 8. This compound | C10H16O5Zn | CID 131675103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Zinc acetylacetonate 108503-47-5 [sigmaaldrich.com]

- 11. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Determining the Hydration State of Zinc Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical techniques for accurately determining the hydration state of zinc acetylacetonate (B107027), a compound with significant applications in catalysis and materials science. Understanding the degree of hydration is critical for ensuring reproducibility in experimental work and for meeting quality control standards in drug development and other industrial applications.

Introduction

Zinc acetylacetonate, Zn(acac)₂, is a coordination complex that can exist in both anhydrous and hydrated forms. The presence of water molecules in the crystal lattice, forming hydrates such as the monohydrate (Zn(acac)₂·H₂O) or dihydrate (Zn(acac)₂·2H₂O), can significantly influence its physical and chemical properties, including solubility, thermal stability, and reactivity. Therefore, precise determination of the hydration state is a crucial aspect of its characterization.

This document outlines detailed experimental protocols for several key analytical methods, presents quantitative data in structured tables for straightforward comparison, and includes diagrams to illustrate experimental workflows and logical relationships.

Analytical Techniques and Experimental Protocols

A multi-faceted approach employing several analytical techniques is recommended for a thorough and reliable determination of the hydration state of zinc acetylacetonate.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for quantifying the water content by measuring the mass loss of a sample as a function of temperature.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 10-15 mg of the zinc acetylacetonate hydrate (B1144303) sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Analysis Conditions:

-

Heat the sample from ambient temperature (e.g., 25 °C) to approximately 300 °C.

-

Use a controlled heating rate, typically 5-10 °C/min.[1]

-

Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis:

-

Identify the temperature range over which a distinct mass loss step occurs, corresponding to the loss of water molecules. For zinc acetylacetonate monohydrate, this is typically observed between 53 °C and 120 °C.[1][2]

-

Calculate the percentage mass loss in this step. This percentage corresponds to the water content in the sample.

-

The subsequent mass loss at higher temperatures (above 200 °C) corresponds to the decomposition of the anhydrous zinc acetylacetonate.[1]

-

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction of iodine with water.

Experimental Protocol:

-

Instrument Setup: Prepare and standardize the Karl Fischer titrator with a suitable titrant (e.g., a one-component reagent).

-

Solvent Selection: Choose a suitable solvent that dissolves zinc acetylacetonate and does not interfere with the KF reaction. Anhydrous methanol (B129727) is a common choice. For samples with poor solubility in methanol, co-solvents like chloroform (B151607) or formamide (B127407) can be used.

-

Titration Vessel Preparation: Add the chosen solvent to the titration vessel and pre-titrate to dryness to eliminate any residual moisture.

-

Sample Analysis:

-

Accurately weigh a suitable amount of the zinc acetylacetonate hydrate sample and quickly transfer it to the conditioned titration vessel.

-

Allow the sample to dissolve completely with stirring.

-

Initiate the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached, which is detected potentiometrically.

-

-

Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its predetermined titer.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the qualitative identification of water in a sample by detecting the characteristic vibrations of O-H bonds.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the finely ground this compound sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Spectral Analysis:

-

Look for a broad absorption band in the region of 3200-3500 cm⁻¹. This band is characteristic of the O-H stretching vibrations of water molecules and is a strong indicator of hydration.[3] For zinc acetylacetonate monohydrate, a distinct OH peak appears around 3450 cm⁻¹.[2][4]

-

Compare the spectrum of the hydrated sample to that of an anhydrous standard if available. The absence of the broad O-H band in the anhydrous sample confirms the assignment.

-

Other characteristic peaks for zinc acetylacetonate include Zn-O stretching (around 764 cm⁻¹), C-H stretching (around 934 cm⁻¹ and 1020 cm⁻¹), and C=C and C=O stretching (around 1516 cm⁻¹ and 1610 cm⁻¹).[2][4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to determine the molar ratio of water to the zinc acetylacetonate complex.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of the this compound sample.

-

Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) that has a known number of protons and a chemical shift that does not overlap with the analyte or water signals.

-

Dissolve both the sample and the internal standard in a known volume of a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

-

-

Data Analysis:

-

Integrate the area of the water proton signal. The chemical shift of water can vary depending on the solvent and concentration.

-

Integrate the area of a well-resolved signal from the acetylacetonate ligand (e.g., the methyl protons).

-

Integrate the area of a signal from the internal standard.

-

Calculate the molar ratio of water to the zinc acetylacetonate complex using the following formula:

(Integral of Water / Number of Water Protons) / (Integral of acac Signal / Number of acac Protons)

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for determining the hydration state as it provides the precise three-dimensional arrangement of atoms in the crystal lattice, including the location of any water molecules.

Experimental Protocol:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for XRD analysis. This is often the most challenging step. A common method is slow evaporation of a saturated solution.

-

Dissolve the this compound in a suitable solvent (e.g., a mixture of acetone (B3395972) and water with a small amount of acetylacetone (B45752) to prevent decomposition) at a slightly elevated temperature.[5]

-

Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

-

Crystal Mounting:

-

Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop. For hygroscopic or air-sensitive samples, mounting should be performed in an inert atmosphere or under a layer of inert oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, including those of the water molecules. The refinement will confirm the number and location of water molecules in the crystal lattice.

-

Data Presentation

The following tables summarize the expected quantitative data for the analysis of zinc acetylacetonate monohydrate.

Table 1: Thermogravimetric Analysis Data for Zinc Acetylacetonate Monohydrate

| Parameter | Value | Reference |

| Dehydration Temperature Range | 53 - 120 °C | [1][2] |

| Mass Loss due to Water | ~8% | [1] |

| Decomposition of Anhydrous Zn(acac)₂ | > 200 °C | [1] |

Table 2: Theoretical Water Content of Zinc Acetylacetonate Hydrates

| Hydration State | Molecular Formula | Molar Mass ( g/mol ) | Water Content (%) |

| Anhydrous | Zn(C₁₀H₁₄O₄) | 263.61 | 0.00 |

| Monohydrate | Zn(C₁₀H₁₄O₄)·H₂O | 281.63 | 6.39 |

| Dihydrate | Zn(C₁₀H₁₄O₄)·2H₂O | 299.64 | 12.02 |

Table 3: Key Infrared Absorption Bands for Hydrated Zinc Acetylacetonate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3450 | O-H Stretch (Water) | [2][4] |

| ~1610 | C=O Stretch | [2][4] |

| ~1516 | C=C Stretch | [2][4] |

| ~1020 | C-H Bend | [2][4] |

| ~934 | C-H Bend | [2][4] |

| ~764 | Zn-O Stretch | [2][4] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process.

Caption: Experimental workflow for determining the hydration state.

Caption: Logical decision-making process for hydration state analysis.

Conclusion

The determination of the hydration state of zinc acetylacetonate requires a combination of analytical techniques. Thermogravimetric analysis and Karl Fischer titration provide accurate quantitative data on water content. Infrared spectroscopy offers a rapid qualitative confirmation of the presence of water. For a definitive structural confirmation and to distinguish between different hydrates, single-crystal X-ray diffraction is the gold standard. Quantitative ¹H NMR spectroscopy can also be a valuable tool for determining the molar ratio of water to the complex. By employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize the hydration state of their zinc acetylacetonate samples, ensuring the reliability and reproducibility of their work.

References

Methodological & Application

Application Notes and Protocols: Zinc Acetylacetonate Hydrate as a Precursor for ZnO Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of zinc oxide (ZnO) nanoparticles using zinc acetylacetonate (B107027) hydrate (B1144303) as a precursor. Detailed protocols for common synthesis methods are outlined, along with quantitative data to guide the selection of synthesis parameters. Furthermore, the underlying signaling pathways involved in the application of these ZnO nanoparticles in cancer therapy are illustrated.

Introduction